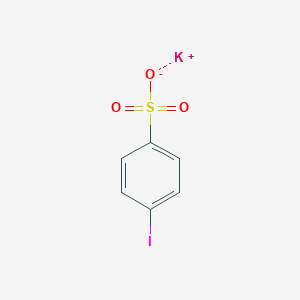

Potassium 4-iodobenzenesulfonate

Description

BenchChem offers high-quality Potassium 4-iodobenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 4-iodobenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;4-iodobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXILXFUIWOQAP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)[O-])I.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IKO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635780 | |

| Record name | Potassium 4-iodobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13035-63-7 | |

| Record name | Potassium 4-iodobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Potassium 4-Iodobenzenesulfonate: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 4-iodobenzenesulfonate is an important chemical intermediate, finding significant application in organic synthesis and the development of novel pharmaceutical agents. Its structure, featuring a reactive iodine atom and a solubilizing sulfonate group, makes it a versatile building block in the construction of complex molecular architectures. This guide provides an in-depth overview of its chemical properties, a detailed, field-proven synthesis protocol, and a practical example of its application in modern cross-coupling chemistry, a cornerstone of drug discovery.

CAS Number: 13035-63-7[1][2][3][4]

Synonyms:

An alternative CAS number, 166902-23-4, is also occasionally referenced for this compound.[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of Potassium 4-iodobenzenesulfonate is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, from reaction design to purification and formulation.

| Property | Value | Source |

| Molecular Formula | C₆H₄IKO₃S | [3][4] |

| Molecular Weight | 322.16 g/mol | [3][4] |

| Appearance | Solid | [7] |

| Density | 2.115 g/cm³ | [1][2] |

| LogP | 2.27610 | [1][2] |

| Refractive Index | 1.667 | [1][2] |

| Storage Temperature | Room Temperature, Keep in dark place, Inert atmosphere | [7] |

Synthesis and Purification: A Validated Protocol

The synthesis of Potassium 4-iodobenzenesulfonate can be reliably achieved through a two-step process involving the diazotization of sulfanilic acid followed by a Sandmeyer-type iodination reaction. This method is advantageous due to the ready availability and low cost of the starting material, sulfanilic acid.

Diagram of the Synthetic Pathway

Caption: Synthetic route to Potassium 4-iodobenzenesulfonate.

Detailed Experimental Protocol: Synthesis

Materials:

-

Sulfanilic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Deionized water

-

Ice

Procedure:

-

Diazotization of Sulfanilic Acid:

-

In a beaker, dissolve sulfanilic acid in a dilute aqueous solution of sodium carbonate.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite. The temperature must be maintained below 5 °C to ensure the stability of the diazonium salt.

-

In a separate vessel, prepare a solution of concentrated hydrochloric acid and cool it to 0-5 °C.

-

Slowly add the cold sulfanilic acid/sodium nitrite solution to the cold hydrochloric acid with vigorous stirring. The formation of the diazonium salt is indicated by a slight color change. The reaction is typically complete within 30 minutes.

-

-

Iodination Reaction:

-

Prepare a concentrated aqueous solution of potassium iodide.

-

Slowly add the freshly prepared cold diazonium salt solution to the potassium iodide solution. Nitrogen gas will evolve, and a dark precipitate of the crude product will form.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the complete decomposition of the diazonium salt.

-

Detailed Experimental Protocol: Purification by Recrystallization

Rationale: Recrystallization is an effective method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.

Procedure:

-

Dissolution:

-

Transfer the crude Potassium 4-iodobenzenesulfonate to a beaker.

-

Add a minimal amount of hot deionized water to dissolve the solid completely. The high solubility of the potassium salt in water makes it a suitable solvent.

-

-

Decolorization (Optional):

-

If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. The charcoal will adsorb colored impurities.

-

Hot filter the solution to remove the activated charcoal.

-

-

Crystallization:

-

Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once at room temperature, place the beaker in an ice bath to maximize the yield of the crystalline product.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

-

Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction

Potassium 4-iodobenzenesulfonate serves as a valuable aryl iodide precursor in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of many pharmaceutical compounds. The sulfonate group can enhance the solubility of the starting material and intermediates in aqueous or biphasic reaction media, contributing to greener and more efficient synthetic processes.

Diagram of a Representative Suzuki-Miyaura Coupling Workflow

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

Potassium 4-iodobenzenesulfonate

-

An appropriate arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent system (e.g., Toluene and water)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add Potassium 4-iodobenzenesulfonate, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times to create an oxygen-free atmosphere. This is crucial as the palladium catalyst is sensitive to oxygen.

-

-

Addition of Catalyst and Solvent:

-

Under a positive pressure of inert gas, add the palladium catalyst and the solvent system. The use of a biphasic solvent system like toluene/water can be advantageous for reactants with varying polarities.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any product.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl sulfonate.

-

Analytical Characterization

The identity and purity of Potassium 4-iodobenzenesulfonate should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. Due to the substitution pattern, two doublets in the aromatic region would be anticipated.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the sulfonate group (S=O stretching) and the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Safety and Handling

As a Senior Application Scientist, it is imperative to handle all chemicals with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) for Potassium 4-iodobenzenesulfonate may not be readily available from all suppliers, the following general guidelines for handling aryl sulfonates and iodo compounds should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

Potassium 4-iodobenzenesulfonate | CAS#:13035-63-7 | Chemsrc. (n.d.). Retrieved January 4, 2026, from [Link]

- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Pharmaceuticals (Basel).

-

Potassium 4-iodobenzenesulfonate - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 4, 2026, from [Link]

-

Potassium 4-iodobenzenesulfonate | C6H4IKO3S | CID 23713562. (n.d.). Retrieved January 4, 2026, from [Link]

- Sandmeyer reaction. (2023). In Wikipedia.

-

The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are shown in Figure. (n.d.). Retrieved January 4, 2026, from [Link]

-

13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0002453). (n.d.). Retrieved January 4, 2026, from [Link]

- A general electrochemical strategy for the Sandmeyer reaction. (2018). Chemical Science.

- A General Electrochemical Strategy for Sandmeyer Reaction. (2018).

-

Sandmeyer Reaction. (n.d.). Retrieved January 4, 2026, from [Link]

-

1H NMR Spectrum (LMDB00944). (n.d.). Retrieved January 4, 2026, from [Link]

- Suzuki–Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. (2012). The Journal of Organic Chemistry.

-

(K) Potassium NMR. (n.d.). Retrieved January 4, 2026, from [Link]

-

Potassium sulfate. (n.d.). In NIST WebBook. Retrieved January 4, 2026, from [Link]

-

4-Iodobenzenesulfonic acid potassium-salt. (n.d.). Retrieved January 4, 2026, from [Link]

- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Molecules.

- Fourier Transform-Infrared (FT-IR) spectrum of KAl(SO 4 ) 2 •12H 2 O. (n.d.).

- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2020).

- The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. (2022).

- FTIR Spectroscopic Techniques for Quantitative Characterization by Abrasion with Potassium Bromide. (2010).

- Changes in Leaf Structure and Chemical Compositions Investigated by FTIR Are Correlated with Different Low Potassium Adaptation of Two Cotton Genotypes. (2019). Plants.

Sources

- 1. Potassium 4-iodobenzenesulfonate | CAS#:13035-63-7 | Chemsrc [chemsrc.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. Potassium 4-iodobenzenesulfonate | C6H4IKO3S | CID 23713562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Potassium 4-iodobenzenesulfonate | 166902-23-4 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to Potassium 4-iodobenzenesulfonate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 4-iodobenzenesulfonate is an organo-iodine compound of significant interest in the fields of organic synthesis and pharmaceutical chemistry. As a stable, water-soluble salt, it serves as a versatile building block and intermediate. Structurally, it comprises a benzene ring functionalized with an iodine atom and a sulfonate group, with potassium as the counter-ion. This unique combination of a reactive iodine atom, which can participate in various cross-coupling reactions, and a water-solubilizing sulfonate group makes it a valuable reagent in both academic research and industrial applications. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, and key applications, with a focus on its role in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of Potassium 4-iodobenzenesulfonate are rooted in its molecular architecture. The presence of a heavy iodine atom significantly influences its molecular weight, while the ionic nature of the potassium sulfonate group dictates its physical properties, such as solubility.

Molecular Identity

The compound is identified by the following key parameters:

The structure consists of a para-substituted benzene ring, meaning the iodo and sulfonate groups are positioned opposite each other.

Caption: 2D structure of Potassium 4-iodobenzenesulfonate.

Physicochemical Data Summary

The physical and chemical properties of Potassium 4-iodobenzenesulfonate are summarized in the table below. The ionic character imparted by the potassium sulfonate group makes it a solid at room temperature and confers solubility in aqueous media.

| Property | Value | Source |

| Appearance | Solid | [3] |

| Molecular Formula | C₆H₄IKO₃S | [1] |

| Molecular Weight | 322.16 g/mol | [2] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [3] |

| Solubility | Soluble in water |

Synthesis and Manufacturing

The synthesis of Potassium 4-iodobenzenesulfonate is typically achieved through a two-step process: the sulfonation of iodobenzene followed by neutralization with a potassium salt.

Synthesis Pathway

The primary route involves the electrophilic aromatic substitution of iodobenzene using a strong sulfonating agent, such as fuming sulfuric acid (oleum). This reaction predominantly yields the para-substituted product, 4-iodobenzenesulfonic acid, due to the ortho-, para-directing effect of the iodine atom and steric hindrance at the ortho positions. The resulting sulfonic acid is then neutralized with a suitable potassium base, such as potassium hydroxide or potassium carbonate, to yield the final potassium salt.

Caption: General synthesis workflow for Potassium 4-iodobenzenesulfonate.

Experimental Protocol: Sulfonation of Iodobenzene

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place iodobenzene. Cool the flask in an ice bath.

-

Sulfonation: Slowly add fuming sulfuric acid (oleum) to the cooled iodobenzene with continuous stirring. The reaction is exothermic and temperature control is crucial to minimize side reactions.

-

Reaction Monitoring: After the addition is complete, the mixture is typically stirred at a controlled temperature until the reaction is complete. The progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice to quench the reaction and precipitate the sulfonic acid.

-

Neutralization and Isolation: The crude 4-iodobenzenesulfonic acid is then neutralized with a stoichiometric amount of potassium hydroxide or potassium carbonate solution. The resulting potassium 4-iodobenzenesulfonate can then be isolated by filtration and purified by recrystallization from a suitable solvent, typically water or an alcohol-water mixture.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of Potassium 4-iodobenzenesulfonate. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic AA'BB' splitting pattern for the aromatic protons, typical of a 1,4-disubstituted benzene ring. The two doublets, each integrating to two protons, would appear in the aromatic region (typically 7.0-8.0 ppm). The protons ortho to the electron-withdrawing sulfonate group would be expected to resonate at a higher chemical shift (downfield) compared to the protons ortho to the iodine atom.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals in the aromatic region. The carbon atom attached to the iodine (C-I) would show a characteristic chemical shift, typically at a lower field compared to an unsubstituted carbon. The carbon atom attached to the sulfonate group (C-S) would be significantly downfield. The two remaining signals would correspond to the other two sets of equivalent aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of Potassium 4-iodobenzenesulfonate would exhibit characteristic absorption bands corresponding to its functional groups:

-

S=O Stretching: Strong, asymmetric and symmetric stretching vibrations of the sulfonate group are expected in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively.

-

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

-

C-S Stretching: A band in the 800-600 cm⁻¹ region can often be attributed to the C-S bond.

-

C-I Stretching: A weaker absorption in the far-infrared region (around 600-500 cm⁻¹) is indicative of the carbon-iodine bond.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the anion (4-iodobenzenesulfonate). The mass spectrum would show a prominent peak corresponding to the molecular ion of the anionic portion of the molecule.

Applications in Research and Drug Development

Potassium 4-iodobenzenesulfonate is a valuable intermediate in the synthesis of more complex molecules, owing to the reactivity of the C-I bond.

Organic Synthesis

The primary utility of this compound in organic synthesis lies in its role as an aryl iodide. Aryl iodides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

-

Heck-Mizoroki Reaction: Coupling with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

The presence of the sulfonate group can be advantageous in these reactions, particularly when aqueous reaction conditions are desired, as it enhances the water solubility of the starting material.

Pharmaceutical Intermediates

This compound serves as a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The iodo-substituted benzene ring can be elaborated through the cross-coupling reactions mentioned above to construct the core structures of various drug molecules. While specific examples for Potassium 4-iodobenzenesulfonate are not detailed in the provided search results, its utility as a pharmaceutical intermediate is well-established.

Other Applications

Potassium 4-iodobenzenesulfonate also finds applications in other areas of chemistry:

-

Environmental Chemistry: It can be used in studies related to the monitoring of iodinated compounds in water sources.

-

Analytical Chemistry: It may be employed as a reagent for various detection methods, leveraging its ability to form stable complexes with metal ions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Potassium 4-iodobenzenesulfonate. While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found in the search results, general safety guidelines for related aromatic sulfonate salts and iodo-compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound should be kept in a dark place under an inert atmosphere.[3]

For detailed and specific safety information, it is imperative to consult the Safety Data Sheet provided by the supplier.

Conclusion

Potassium 4-iodobenzenesulfonate is a chemical compound with significant utility in modern organic and medicinal chemistry. Its well-defined molecular structure, featuring a reactive iodine atom and a solubilizing potassium sulfonate group, makes it an important building block for the synthesis of a wide range of more complex molecules. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for its effective application in research and development, particularly in the pharmaceutical industry where it serves as a valuable intermediate in the creation of novel therapeutic agents. As with all chemical compounds, adherence to strict safety protocols is essential during its handling and use.

References

-

PubChem. Potassium 4-iodobenzenesulfonate. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Potassium 4-iodobenzenesulfonate

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of potassium 4-iodobenzenesulfonate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering both foundational knowledge and actionable experimental protocols. By synthesizing established chemical principles with practical insights, this guide aims to be an essential resource for the effective utilization of this versatile compound.

Introduction: The Significance of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemistry with profound implications across various scientific disciplines. In the realm of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For synthetic chemists, understanding the solubility of reactants, intermediates, and products is paramount for reaction design, purification, and crystallization processes. Potassium 4-iodobenzenesulfonate, a versatile reagent and intermediate, is no exception. Its utility in organic synthesis and materials science is intrinsically linked to its behavior in different solvent systems.[1] This guide provides a detailed exploration of its solubility profile, empowering researchers to harness its full potential.

Physicochemical Properties of Potassium 4-iodobenzenesulfonate

A thorough understanding of the physicochemical properties of a compound is the cornerstone of predicting its solubility. Potassium 4-iodobenzenesulfonate is an organic salt with the following key identifiers:

| Property | Value | Reference |

| Chemical Name | Potassium 4-iodobenzenesulfonate | [2] |

| Synonyms | 4-Iodo-benzenesulfonic acid potassium salt | [3] |

| CAS Number | 13035-63-7, 166902-23-4 | [2][4] |

| Molecular Formula | C₆H₄IKO₃S | [5][6] |

| Molecular Weight | 322.16 g/mol | [1][5][6] |

| Appearance | Typically a white to off-white solid | [4] |

The structure of potassium 4-iodobenzenesulfonate, featuring a polar sulfonate group and a more nonpolar iodinated benzene ring, suggests a nuanced solubility profile that will be explored in the subsequent sections.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. A more rigorous approach involves considering the interplay of several factors, including polarity, hydrogen bonding capabilities, and the lattice energy of the solute.

Polarity: Solvents can be broadly classified as polar or nonpolar. Polar solvents, such as water and short-chain alcohols, possess significant dipole moments and are effective at dissolving polar solutes and ionic compounds. Nonpolar solvents, like hexane and toluene, lack a significant dipole moment and are better suited for dissolving nonpolar solutes. Given its ionic nature, potassium 4-iodobenzenesulfonate is expected to exhibit higher solubility in polar solvents.

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor plays a crucial role in solvating solutes with complementary functionalities. The sulfonate group of potassium 4-iodobenzenesulfonate can act as a hydrogen bond acceptor, suggesting favorable interactions with protic solvents like water and alcohols.

Lattice Energy: For an ionic compound to dissolve, the energy released from the solvation of its constituent ions must overcome the lattice energy that holds the crystal structure together. The relatively large size of both the potassium cation and the 4-iodobenzenesulfonate anion suggests that the lattice energy may be lower than that of salts with smaller, harder ions, potentially favoring dissolution.

The interplay of these factors can be visualized in the following logical flow:

Caption: Factors influencing the dissolution of potassium 4-iodobenzenesulfonate.

Qualitative and Quantitative Solubility Profile

Based on established chemical principles and data from structurally related compounds, the following provides an anticipated solubility profile for potassium 4-iodobenzenesulfonate. It is imperative to note that these are expected trends and should be confirmed by empirical testing using the protocol outlined in Section 5.

Table 1: Anticipated Qualitative and Quantitative Solubility of Potassium 4-iodobenzenesulfonate at 25 °C

| Solvent | Solvent Type | Expected Qualitative Solubility | Anticipated Quantitative Solubility ( g/100 mL) | Rationale |

| Water | Polar Protic | Very Soluble | > 50 | The high polarity and hydrogen bonding capacity of water effectively solvate the potassium and 4-iodobenzenesulfonate ions.[1] |

| Methanol | Polar Protic | Soluble | 10 - 20 | Methanol is a polar protic solvent, but its lower dielectric constant compared to water results in slightly lower solubility for ionic compounds.[7] |

| Ethanol | Polar Protic | Moderately Soluble | 1 - 5 | As the alkyl chain length increases, the polarity of the alcohol decreases, leading to reduced solubility of ionic salts.[7][8] |

| Acetone | Polar Aprotic | Sparingly Soluble | 0.1 - 1 | Acetone is polar but lacks hydrogen bond donating ability, making it a less effective solvent for ionic compounds compared to protic solvents.[9][10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | 10 - 30 | DMSO is a strong polar aprotic solvent capable of effectively solvating cations, which can promote the dissolution of ionic salts.[11] |

| Hexane | Nonpolar | Insoluble | < 0.01 | The nonpolar nature of hexane cannot overcome the lattice energy of the ionic salt. |

| Toluene | Nonpolar | Insoluble | < 0.01 | Similar to hexane, toluene is a nonpolar solvent and is not expected to dissolve significant amounts of potassium 4-iodobenzenesulfonate. |

Experimental Protocol for Solubility Determination

The following protocol provides a robust method for the quantitative determination of the solubility of potassium 4-iodobenzenesulfonate. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.[12][13]

Materials:

-

Potassium 4-iodobenzenesulfonate (analytical grade)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow:

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

To a series of sealed vials, add a known volume (e.g., 5.00 mL) of the desired solvent.

-

Add an excess amount of potassium 4-iodobenzenesulfonate to each vial, ensuring that a significant amount of solid remains undissolved.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for an extended period (24-48 hours) to ensure saturation.[12]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette (to prevent precipitation upon cooling).

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, dry vial. This step is crucial to remove any fine, suspended particles.

-

-

Quantitative Analysis:

-

Accurately dilute a known volume of the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Prepare a series of standard solutions of potassium 4-iodobenzenesulfonate of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC-UV or UV-Vis spectrophotometric method. The iodinated benzene ring provides a strong chromophore for UV detection.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Factors Influencing Solubility

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with increasing temperature. This can be a critical parameter to consider, especially for crystallization processes where controlled cooling is used to induce precipitation.

pH: For ionizable compounds, the pH of the solution can significantly impact solubility. However, for a salt of a strong acid (4-iodobenzenesulfonic acid) and a strong base (potassium hydroxide), the solubility of potassium 4-iodobenzenesulfonate is expected to be largely independent of pH in the range of 2-12. At very low pH, the protonation of the sulfonate group could theoretically occur, but the pKa of benzenesulfonic acids is typically very low (less than 0), making this unlikely under normal conditions.

Conclusion

This technical guide has provided a comprehensive examination of the solubility of potassium 4-iodobenzenesulfonate. By integrating theoretical principles with a detailed experimental protocol, researchers are well-equipped to both predict and empirically determine the solubility of this compound in a variety of solvent systems. A thorough understanding of its solubility is not merely academic; it is a practical necessity for the successful design and execution of chemical reactions, purification schemes, and formulation development. The information presented herein serves as a valuable resource for unlocking the full potential of potassium 4-iodobenzenesulfonate in diverse scientific applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Potassium 4-iodobenzenesulfonate - CAS:13035-63-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. Potassium 4-iodobenzenesulfonate | C6H4IKO3S | CID 23713562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. seniorchem.com [seniorchem.com]

- 8. (a) KI is soluble in ethanol but KCl is insoluble in ethanol— Explain. (b.. [askfilo.com]

- 9. researchgate.net [researchgate.net]

- 10. Solubility of Potassium Iodide in Acetone. | Semantic Scholar [semanticscholar.org]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Chemical Reactions of Potassium 4-Iodobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Potassium 4-Iodobenzenesulfonate in Modern Synthesis

Potassium 4-iodobenzenesulfonate is a versatile and highly reactive reagent that has carved out a significant niche in organic synthesis, particularly in the development of pharmaceutical intermediates and complex aromatic compounds.[1] Its unique combination of a reactive iodine atom, a water-solubilizing sulfonate group, and the stability of its potassium salt form makes it an invaluable building block for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a detailed exploration of the key chemical transformations involving this reagent, offering insights into reaction mechanisms, step-by-step experimental protocols, and the strategic considerations that underpin its application in contemporary research and drug discovery.

The presence of the iodine atom on the aromatic ring makes Potassium 4-iodobenzenesulfonate an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond often allows for milder reaction conditions compared to other aryl halides. Furthermore, the sulfonate group imparts aqueous solubility, opening avenues for greener reaction conditions and simplifying product isolation, a significant advantage in both academic and industrial settings.[1]

This technical guide will delve into the practical applications of Potassium 4-iodobenzenesulfonate in several cornerstone reactions of modern organic chemistry:

-

Suzuki-Miyaura Coupling: For the synthesis of biaryl and substituted aromatic structures.

-

Heck Reaction: For the arylation of alkenes.

-

Sonogashira Coupling: For the formation of aryl alkynes.

-

Buchwald-Hartwig Amination: For the synthesis of arylamines.

-

Nucleophilic Aromatic Substitution: Leveraging the electron-withdrawing nature of the sulfonate group.

Through a detailed examination of these reactions, this guide aims to equip researchers and drug development professionals with the knowledge to effectively harness the synthetic potential of Potassium 4-iodobenzenesulfonate.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Universe of Possibilities

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and Potassium 4-iodobenzenesulfonate is an exemplary substrate for these transformations. The general catalytic cycle for these reactions, while varying in the specific coupling partners, follows a common mechanistic pathway.

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A. The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[2] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and materials science. Potassium 4-iodobenzenesulfonate serves as an excellent electrophilic partner in this reaction.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ. The choice of phosphine ligands is crucial for stabilizing the palladium catalyst and promoting the reaction.

-

Base: A base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

-

Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is often used to dissolve both the organic reactants and the inorganic base.

Experimental Protocol: Synthesis of a Biphenylsulfonate Derivative

-

Reaction Setup: In a round-bottom flask, combine Potassium 4-iodobenzenesulfonate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water in a 3:1:1 ratio) to the flask. Then, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Reaction: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biphenylsulfonate.

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Potassium 4-iodobenzenesulfonate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | >90 |

| Potassium 4-iodobenzenesulfonate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | >95 |

| Potassium 4-iodobenzenesulfonate | 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 6 | >85 |

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Potassium 4-iodobenzenesulfonate. (Note: Yields are representative and can vary based on specific substrate and conditions.)

B. The Heck Reaction: Formation of Substituted Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an aryl halide and an alkene.[3][4] This reaction is a valuable tool for the synthesis of substituted alkenes, which are important intermediates in the production of various pharmaceuticals and fine chemicals.

Causality Behind Experimental Choices:

-

Catalyst: Similar to the Suzuki coupling, a palladium(0) catalyst is employed. Palladium(II) acetate (Pd(OAc)₂) is a common precatalyst.

-

Base: A base, typically an amine like triethylamine (NEt₃) or an inorganic base like potassium carbonate (K₂CO₃), is required to neutralize the hydrogen halide formed during the reaction.[4]

-

Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly used.

Experimental Protocol: Synthesis of a Cinnamic Acid Derivative

-

Reaction Setup: To a flask, add Potassium 4-iodobenzenesulfonate (1.0 equiv.), the alkene (e.g., acrylic acid, 1.5 equiv.), and a base such as triethylamine (2.0 equiv.).

-

Inert Atmosphere: Purge the flask with an inert gas.

-

Solvent and Catalyst Addition: Add a suitable solvent like DMF. Then, introduce the palladium catalyst, for instance, palladium(II) acetate (2-5 mol%) and a phosphine ligand like triphenylphosphine (4-10 mol%).

-

Reaction: Heat the reaction mixture to 80-120°C. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After completion, cool the mixture, acidify with HCl, and extract the product with an appropriate organic solvent. Wash the organic layer, dry it, and remove the solvent under vacuum.

-

Purification: Recrystallize or use column chromatography to purify the final product.

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Potassium 4-iodobenzenesulfonate | Methyl acrylate | Pd(OAc)₂ / PPh₃ | NEt₃ | DMF | 100 | 16 | >80 |

| Potassium 4-iodobenzenesulfonate | Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 120 | 12 | >75 |

Table 2: Representative Conditions for the Heck Reaction with Potassium 4-iodobenzenesulfonate. (Note: Yields are illustrative.)

C. The Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is of great importance for the synthesis of aryl alkynes, which are precursors to many complex molecules, including pharmaceuticals and organic materials.[6]

Causality Behind Experimental Choices:

-

Catalyst System: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[5]

-

Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and also serves as the solvent in many cases.

-

Solvent: The amine base often acts as the solvent, but other solvents like THF or DMF can also be used.

Experimental Protocol: Synthesis of an Arylalkyne Sulfonate

-

Reaction Setup: In a Schlenk flask, dissolve Potassium 4-iodobenzenesulfonate (1.0 equiv.) in a suitable solvent like a mixture of THF and an amine base (e.g., triethylamine).

-

Inert Atmosphere: Degas the solution by bubbling an inert gas through it for 15-20 minutes.

-

Catalyst and Alkyne Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) iodide co-catalyst (1-3 mol%). Then, add the terminal alkyne (1.2 equiv.) dropwise.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60°C). Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the starting material is consumed, remove the solvent under reduced pressure. Dissolve the residue in water and wash with an organic solvent to remove nonpolar impurities. The product, being a salt, will remain in the aqueous layer.

-

Purification: The product can often be isolated by evaporation of the water or by precipitation upon addition of a suitable organic solvent.

| Reactant A | Reactant B | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Potassium 4-iodobenzenesulfonate | Phenylacetylene | Pd(PPh₃)₄ | CuI | NEt₃ | THF/NEt₃ | 50 | 6 | >90 |

| Potassium 4-iodobenzenesulfonate | 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 60 | 8 | >85 |

Table 3: Typical Conditions for Sonogashira Coupling of Potassium 4-iodobenzenesulfonate. (Note: Yields are representative.)

D. The Buchwald-Hartwig Amination: A Gateway to Arylamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7][8] This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals and other bioactive molecules.[9]

Causality Behind Experimental Choices:

-

Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand that facilitates both the oxidative addition and the reductive elimination steps. Pre-formed palladium-ligand complexes are often used.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Experimental Protocol: Synthesis of a Diarylamine Sulfonate

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine Potassium 4-iodobenzenesulfonate (1.0 equiv.), the amine (1.2 equiv.), a strong base like sodium tert-butoxide (1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

-

Reaction: Heat the mixture to 80-110°C. Monitor the reaction's progress by LC-MS.

-

Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it.

-

Purification: Purify the product by column chromatography.

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

II. Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway

While palladium-catalyzed reactions are dominant, the electron-withdrawing nature of the sulfonate group can activate the aromatic ring of Potassium 4-iodobenzenesulfonate towards nucleophilic aromatic substitution (SNAr).[10][11] In this reaction, a nucleophile displaces a leaving group (in this case, iodide) on the aromatic ring.

Mechanism and Rationale:

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The electron-withdrawing sulfonate group helps to stabilize this intermediate, particularly when the nucleophilic attack occurs at the ipso-carbon. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

Figure 3: Simplified mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Protocol: Synthesis of an Aryl Ether Sulfonate

-

Reaction Setup: Dissolve Potassium 4-iodobenzenesulfonate (1.0 equiv.) in a polar aprotic solvent such as DMSO or DMF.

-

Nucleophile Addition: Add a strong nucleophile, for example, sodium methoxide (1.5 equiv.).

-

Reaction: Heat the reaction mixture to a temperature typically ranging from 100 to 150°C. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction mixture and pour it into water. Acidify the solution to precipitate the product if it is an acid, or extract with an organic solvent if it is neutral.

-

Purification: Purify the product by recrystallization or column chromatography.

III. Applications in Drug Discovery and Development

The chemical reactions of Potassium 4-iodobenzenesulfonate are not merely of academic interest; they have profound implications for the discovery and development of new pharmaceuticals. The ability to readily construct complex molecular architectures is central to medicinal chemistry.

-

Scaffold Hopping and Library Synthesis: The cross-coupling reactions described above allow for the rapid generation of libraries of compounds with diverse substitutions around a core scaffold. This is invaluable for structure-activity relationship (SAR) studies.

-

Synthesis of Bioactive Molecules: Many drug molecules contain biaryl, arylamine, or other complex aromatic moieties. The reactions of Potassium 4-iodobenzenesulfonate provide efficient routes to these key structural motifs.

-

Improved Physicochemical Properties: The presence of the sulfonate group can be strategically employed to enhance the water solubility of drug candidates, which can have a significant impact on their pharmacokinetic properties.

Conclusion

Potassium 4-iodobenzenesulfonate is a powerful and versatile building block in the arsenal of the modern synthetic chemist. Its unique combination of a highly reactive C-I bond and a water-solubilizing sulfonate group makes it an ideal substrate for a wide range of key chemical transformations, most notably palladium-catalyzed cross-coupling reactions. By understanding the mechanisms and experimental nuances of the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as nucleophilic aromatic substitution, researchers can unlock the full potential of this reagent. The ability to efficiently and strategically construct complex aromatic systems underscores the importance of Potassium 4-iodobenzenesulfonate in the ongoing quest for novel therapeutics and advanced materials.

References

-

Scribd. Exp 4 - Suzuki Coupling Reaction. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Wikipedia. Heck reaction. [Link]

-

PubMed. The Buchwald-Hartwig Amination After 25 Years. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

the University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Heck Reaction [organic-chemistry.org]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Potassium 4-iodobenzenesulfonate | C6H4IKO3S | CID 23713562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

The Versatile Role of Potassium 4-iodobenzenesulfonate: A Technical Guide for Researchers

An In-depth Exploration of a Key Reagent for Advanced Organic Synthesis and Beyond

Potassium 4-iodobenzenesulfonate stands as a versatile and highly soluble reagent with significant potential in organic synthesis, pharmaceutical development, and material science.[1][2] Its unique molecular architecture, featuring both a reactive iodine atom and a solubilizing sulfonate group, offers a compelling combination of properties for researchers and drug development professionals. This technical guide provides a comprehensive overview of the synthesis, properties, and, most notably, the potential applications of this compound, drawing upon established methodologies for analogous aryl sulfonate compounds to illuminate its utility in modern chemical transformations. While direct, detailed protocols for Potassium 4-iodobenzenesulfonate in many applications are not extensively documented in publicly available literature, this guide will provide robust, adapted procedures based on well-established principles of cross-coupling chemistry.

Physicochemical Properties and Synthesis

Potassium 4-iodobenzenesulfonate is a white to off-white crystalline solid, readily soluble in water and polar organic solvents.[1] This high solubility is a key advantage, particularly in reactions requiring aqueous conditions or for ease of handling and purification.

Table 1: Physicochemical Properties of Potassium 4-iodobenzenesulfonate

| Property | Value | Reference |

| CAS Number | 13035-63-7, 166902-23-4 | [3][4][5] |

| Molecular Formula | C₆H₄IKO₃S | [3] |

| Molecular Weight | 322.16 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Soluble in water | [1][2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |

Synthesis of Potassium 4-iodobenzenesulfonate

The synthesis of Potassium 4-iodobenzenesulfonate can be achieved in a two-step process starting from iodobenzene. The first step involves the sulfonation of iodobenzene to produce 4-iodobenzenesulfonic acid. The subsequent step is the neutralization of the sulfonic acid with a potassium base to yield the final product.

Step 1: Synthesis of 4-Iodobenzenesulfonic Acid

A common method for the sulfonation of aromatic compounds is treatment with a sulfonating agent such as sulfuric acid.

Experimental Protocol (Adapted)

-

To a reaction vessel, add iodobenzene.

-

Slowly add concentrated sulfuric acid while stirring and maintaining the temperature.

-

Heat the reaction mixture to facilitate the sulfonation process.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture can be worked up by pouring it onto ice, which will precipitate the sulfonic acid.

-

The crude 4-iodobenzenesulfonic acid is then collected by filtration and can be purified by recrystallization.

Step 2: Synthesis of Potassium 4-iodobenzenesulfonate

The final step is a straightforward acid-base neutralization.

Experimental Protocol

-

Dissolve the purified 4-iodobenzenesulfonic acid in a suitable solvent, such as water or ethanol.

-

Slowly add a stoichiometric amount of a potassium base (e.g., potassium hydroxide or potassium carbonate) solution while stirring.

-

Monitor the pH of the solution to ensure complete neutralization.

-

The resulting solution of Potassium 4-iodobenzenesulfonate can be concentrated under reduced pressure to induce crystallization.

-

The solid product is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Caption: Synthesis workflow for Potassium 4-iodobenzenesulfonate.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom on the aromatic ring makes Potassium 4-iodobenzenesulfonate a prime candidate for a variety of palladium-catalyzed cross-coupling reactions.[2] These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, and are extensively used in the pharmaceutical and materials science industries.[6] The sulfonate group, while generally less reactive than a halide in oxidative addition to palladium, can also participate in cross-coupling reactions under specific conditions, offering further synthetic possibilities. However, the carbon-iodine bond is significantly more reactive and would be the primary site of reaction under standard cross-coupling conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures through the reaction of an aryl halide with an organoboron compound. Given the reactivity of the C-I bond, Potassium 4-iodobenzenesulfonate is expected to be an excellent substrate for this reaction.

General Reaction Scheme

Ar-I + Ar'-B(OR)₂ → Ar-Ar'

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of Potassium 4-iodobenzenesulfonate to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.

-

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[7]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Adapted Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for aryl iodides.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Potassium 4-iodobenzenesulfonate (1.0 equiv), the desired arylboronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).[8]

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the mixture with vigorous stirring to the appropriate temperature (typically 80-110 °C).[8]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Table 2: Common Catalysts and Bases for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base |

| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃, Cs₂CO₃ |

| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ |

| PdCl₂(dppf) | dppf | Na₂CO₃ |

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[9][10] Potassium 4-iodobenzenesulfonate is anticipated to be a suitable substrate for this transformation.

General Reaction Scheme

Ar-I + R-CH=CH₂ → Ar-CH=CH-R

Mechanistic Rationale

The Heck reaction proceeds through a palladium catalytic cycle involving:

-

Oxidative Addition: Pd(0) inserts into the Ar-I bond.

-

Migratory Insertion: The alkene coordinates to the Pd(II) complex and inserts into the Ar-Pd bond.

-

β-Hydride Elimination: A β-hydrogen is eliminated to form the alkene product and a hydrido-palladium complex.

-

Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydrido-palladium complex.[9]

Caption: Generalized catalytic cycle for the Heck reaction.

Adapted Experimental Protocol for the Heck Reaction

This protocol is based on established procedures for aryl iodides.

-

Reaction Setup: In a reaction vessel, combine Potassium 4-iodobenzenesulfonate (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (e.g., PPh₃ or a phosphine-free system), and a base (e.g., triethylamine or K₂CO₃).

-

Solvent Addition: Add a suitable degassed solvent such as DMF, NMP, or acetonitrile.

-

Reaction: Heat the mixture to the required temperature (often 80-140 °C).

-

Monitoring: Follow the reaction's progress by TLC or GC-MS.

-

Work-up: After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, and is a key method for synthesizing arylalkynes.[11]

General Reaction Scheme

Ar-I + H-C≡C-R → Ar-C≡C-R

Mechanistic Rationale

The Sonogashira coupling typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle: Similar to the Suzuki and Heck reactions, it involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation and reductive elimination.

-

Copper Cycle: A copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[11] Copper-free versions of the Sonogashira coupling have also been developed.

Adapted Experimental Protocol for Sonogashira Coupling

This protocol is adapted from standard procedures for aryl iodides.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Potassium 4-iodobenzenesulfonate (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

-

Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride (to remove copper salts), water, and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Applications in Pharmaceutical and Materials Science

Pharmaceutical Synthesis

Aryl sulfonates are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[12] The ability to perform cross-coupling reactions on a water-soluble substrate like Potassium 4-iodobenzenesulfonate could offer advantages in terms of process safety and green chemistry by potentially reducing the need for volatile organic solvents. While a specific, high-profile drug synthesized directly from Potassium 4-iodobenzenesulfonate is not readily identifiable in the literature, the biaryl and substituted alkene motifs formed through the reactions described above are prevalent in a wide range of pharmaceuticals.

Material Science

The use of Potassium 4-iodobenzenesulfonate in the formulation of specialty materials, such as conductive polymers, has been suggested.[2] The introduction of a sulfonate group can enhance the solubility and processability of polymers. It is plausible that Potassium 4-iodobenzenesulfonate could be used as a monomer or a precursor to a monomer in polymerization reactions. For instance, after a cross-coupling reaction to introduce a polymerizable group (e.g., a vinyl or ethynyl group), the resulting monomer could be polymerized. The sulfonic acid functionality could then be deprotonated to create a charged polymer backbone, which is a common feature in ion-conductive polymers used in applications like batteries and sensors. Research on iodinated polymers has also highlighted their potential as contrast agents for biomedical imaging.[13][14]

Safety and Handling

Potassium 4-iodobenzenesulfonate should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[1] It is important to avoid contact with skin and eyes and to prevent inhalation of dust.[1] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. A generic SDS for a related oxidizing solid indicates hazards such as being an oxidizer, being harmful if swallowed, and causing serious eye irritation.

Conclusion

Potassium 4-iodobenzenesulfonate is a promising and versatile reagent for researchers in organic synthesis, medicinal chemistry, and materials science. Its high water solubility and the reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions make it an attractive building block for the synthesis of complex molecules. While specific, published protocols for its use are not widespread, the well-understood chemistry of analogous aryl iodides and sulfonates provides a strong foundation for its application in Suzuki-Miyaura, Heck, and Sonogashira reactions. Further research into the direct application of this compound is warranted and will undoubtedly uncover new and valuable synthetic methodologies.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Potassium 4-iodobenzenesulfonate | 166902-23-4 [chemicalbook.com]

- 5. 166902-23-4|Potassium 4-iodobenzenesulfonate|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Yoneda Labs [yonedalabs.com]

- 8. benchchem.com [benchchem.com]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]

- 13. Iodinated Polyesters with Enhanced X-ray Contrast Properties for Biomedical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Physical and chemical characteristics of 4-iodo-benzenesulfonic acid potassium salt.

An In-Depth Technical Guide to 4-Iodo-Benzenesulfonic Acid Potassium Salt: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of 4-iodo-benzenesulfonic acid potassium salt (also known as potassium 4-iodobenzenesulfonate). Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's reactivity, synthesis, analytical characterization, and applications. We emphasize the causality behind experimental methodologies, offering field-proven insights to ensure both technical accuracy and practical utility.

Chemical Identity and Structure

4-Iodo-benzenesulfonic acid potassium salt is an organoiodine compound that serves as a versatile intermediate in organic and medicinal chemistry. Its structure comprises a benzene ring substituted with an iodine atom and a sulfonate group, with potassium as the counterion. This unique combination of functional groups—a reactive carbon-iodine bond ideal for cross-coupling reactions and a highly polar sulfonate group conferring aqueous solubility—makes it a valuable building block.[1]

The key identifiers and structural details are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | potassium 4-iodobenzenesulfonate | [2] |

| CAS Number | 13035-63-7, 166902-23-4 | [1][3] |

| Molecular Formula | C₆H₄IKO₃S | [2][4] |

| Molecular Weight | 322.16 g/mol | [1][2][4] |

| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)[O-])I.[K+] | [2] |

| InChI Key | JKXILXFUIWOQAP-UHFFFAOYSA-M | [2] |

Physical and Physicochemical Properties

The compound is typically a solid at room temperature.[3] The presence of the ionic sulfonate group dominates its physical properties, rendering it highly soluble in water and polar organic solvents.[1] This high solubility is a significant advantage in synthetic chemistry, allowing for reactions in aqueous media, which aligns with green chemistry principles.

| Property | Value / Description | Source(s) |

| Appearance | Solid | [3] |

| Water Solubility | Excellent solubility | [1] |

| Density (Predicted) | 2.115 g/cm³ | [5][6] |

| Refractive Index (Predicted) | 1.667 | [5] |

| Topological Polar Surface Area | 65.6 Ų | [2] |

| Storage Conditions | Store at 0-8°C in a dark, inert atmosphere | [1][3] |

Note: Some physicochemical properties, such as density and refractive index, are computationally predicted and should be considered as estimates.

Chemical Properties and Reactivity

The reactivity of potassium 4-iodobenzenesulfonate is dictated by its two primary functional groups: the aryl-iodide and the sulfonate group.

-

Aryl-Iodide Group: The carbon-iodine bond is the most reactive site for carbon-carbon bond formation. Aryl iodides are premium substrates for a wide range of palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond towards oxidative addition to a Pd(0) center.[7] This makes the compound an excellent precursor for synthesizing complex biaryl systems and other substituted aromatic compounds. Key reactions include:

-

Sulfonate Group (-SO₃⁻K⁺): This group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring. Primarily, it acts as a highly polar, water-solubilizing "tag." In the context of drug development, sulfonic acid salts are frequently used to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).

Below is a diagram illustrating the central role of potassium 4-iodobenzenesulfonate in palladium-catalyzed cross-coupling reactions, using the Suzuki-Miyaura coupling as a representative example.

Caption: Catalytic cycle for Suzuki-Miyaura coupling using the title compound.

Synthesis and Purification Workflow

The synthesis of potassium 4-iodobenzenesulfonate is typically achieved via a two-step process starting from a readily available precursor like sulfanilic acid. The general strategy involves diazotization followed by a Sandmeyer-type iodination.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis from Sulfanilic Acid

Causality and Self-Validation: This protocol relies on the robust and well-documented diazotization of an aromatic amine, followed by displacement with iodide. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution. Purity is achieved through recrystallization, a self-validating process where a constant melting point and clean analytical spectra after successive crystallizations indicate high purity.

-

Diazotization:

-

Suspend sulfanilic acid (1 eq.) in dilute hydrochloric acid (~2.5 eq.) in a beaker cooled to 0-5°C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, keeping the temperature below 5°C. The formation of the diazonium salt is indicated by a clear solution.

-

Rationale: Low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (1.5 eq.) in a minimal amount of water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until gas evolution ceases, indicating the completion of the reaction.

-

Rationale: Potassium iodide serves as the iodide source. Heating drives the displacement reaction to completion.

-

-

Isolation and Purification:

-

Cool the reaction mixture. The product, 4-iodobenzenesulfonic acid, is in solution.

-

Carefully neutralize the acidic solution with a saturated solution of potassium hydroxide (KOH) until it is slightly alkaline.

-

Add a saturated solution of potassium chloride (KCl) to salt out the product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Rationale: Conversion to the potassium salt decreases its solubility, and the addition of excess potassium ions (from KCl) further promotes precipitation via the common ion effect.

-

For final purification, recrystallize the crude solid from a minimal amount of hot water or a water/ethanol mixture. Dry the purified crystals under vacuum.

-

Analytical and Quality Control Protocols

Ensuring the identity, purity, and quality of 4-iodo-benzenesulfonic acid potassium salt is critical. A combination of spectroscopic and chromatographic techniques should be employed.

Caption: A standard workflow for the analytical quality control of the compound.

¹H NMR Spectroscopy

-

Objective: To confirm the chemical structure by analyzing the proton environment.

-

Protocol:

-

Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on a 400 MHz or higher spectrometer.[10]

-

-

Expected Spectrum (in D₂O):

-

The aromatic region will show a characteristic AA'BB' system, typical of a 1,4-disubstituted benzene ring.

-

Two doublets are expected between δ 7.5 and 8.0 ppm.

-

The doublet at a higher chemical shift (downfield) corresponds to the protons ortho to the electron-withdrawing sulfonate group.

-

The doublet at a lower chemical shift (upfield) corresponds to the protons ortho to the iodine atom.

-

FTIR Spectroscopy

-

Objective: To identify key functional groups.

-

Protocol:

-

Prepare a sample pellet by grinding a small amount of the compound with dry potassium bromide (KBr).[11]

-

Compress the mixture into a thin, transparent disk using a hydraulic press.

-

Acquire the spectrum using an FTIR spectrometer.

-

-

Expected Characteristic Peaks:

-

~1200-1120 cm⁻¹ and ~1060-1010 cm⁻¹: Strong, characteristic asymmetric and symmetric S=O stretching vibrations of the sulfonate group.[12]

-

~1475-1580 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~800-850 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution.

-

~600-500 cm⁻¹: C-I stretching vibration.

-

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine purity and quantify impurities.

-

Protocol (Representative Method): A reversed-phase HPLC method is suitable.

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.[13][14]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (e.g., 235 nm).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

-

Rationale: The C18 stationary phase retains the aromatic compound, while the buffered mobile phase ensures the consistent ionization state of the sulfonate group, leading to sharp, symmetrical peaks. Purity is calculated based on the area percentage of the main peak.

Safety, Storage, and Handling

-

Safety: The compound is irritating to the eyes and skin. Avoid inhalation of dust. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

-